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molecular formula C11H18O2 B1208590 10-Undecynoic acid CAS No. 2777-65-3

10-Undecynoic acid

Cat. No. B1208590
M. Wt: 182.26 g/mol
InChI Key: OAOUTNMJEFWJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993479B2

Procedure details

Glassware used for surface modification was cleaned with organic solvents and etched overnight in basic detergent solution. Prior to use, it was rinsed with ultrapure water and dried at 120° C. 1-Hexadecene (98%, Sigma-Aldrich) was purified by column chromatography and vacuum distillation. 1-Hexadecyne was obtained by reacting 1-bromotetradecane with lithium acetylide ethylenediamine complex in dimethylsulfoxide. 11-Fluoroundec-1-ene was synthesized as described elsewhere.14 2,2,2-Trifluoroethyl undec-10-ynoate and 2,2,2-trifluoroethyl undec-10-enoate were synthesized by esterification of 10-undecynoic acid, respectively 10-undecenoic acid, with 2,2,2-trifluoroethanol using N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst. Solvents used were either of analytical grade or distilled prior to use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,2,2-Trifluoroethyl undec-10-ynoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2,2-trifluoroethyl undec-10-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CCC.C(OCC(F)(F)[F:31])(=O)CCCCCCCCC#C.C(OCC(F)(F)F)(=O)CCCCCCCCC=C.C(O)(=O)CCCCCCCCC#C.C(O)(=O)CCCCCCCCC=C.FC(F)(F)CO.C1(N=C=NC2CCCCC2)CCCCC1>CS(C)=O.CN(C)C1C=CN=CC=1>[F:31][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCCCC
Step Two
Name
2,2,2-Trifluoroethyl undec-10-ynoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#C)(=O)OCC(F)(F)F
Step Three
Name
2,2,2-trifluoroethyl undec-10-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)OCC(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FCCCCCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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